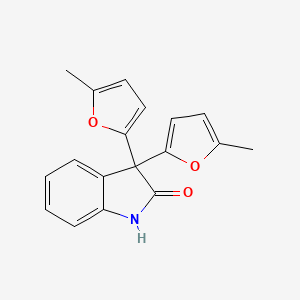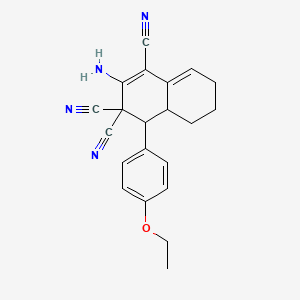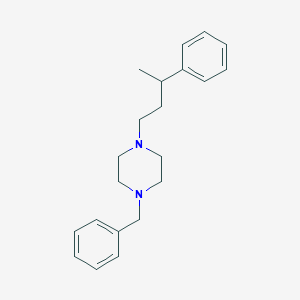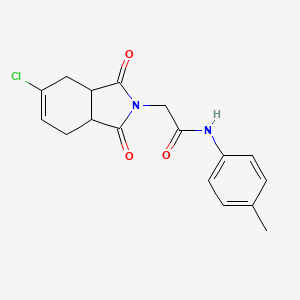![molecular formula C17H17ClN2O3 B5102905 N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B5102905.png)
N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide, also known as ACPA, is a synthetic compound that belongs to the class of anilides. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and cytokines that are involved in various cellular processes. N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In cancer cells, N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce the expression of certain oncogenes. In inflammation, N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2. In neurodegenerative diseases, N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has been shown to protect neurons from oxidative stress, reduce inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide is its potential therapeutic applications in various fields of medicine. N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has been extensively studied for its anti-cancer, anti-inflammatory, and neuroprotective effects, and has shown promising results in preclinical studies. However, N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide also has some limitations for lab experiments. One of the limitations is its low solubility in water, which may affect its bioavailability and pharmacokinetics. Another limitation is its potential toxicity, which may limit its clinical application.
Zukünftige Richtungen
There are several future directions for the research on N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide. One of the directions is to investigate the potential therapeutic applications of N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide in other fields of medicine, such as cardiovascular diseases, metabolic disorders, and infectious diseases. Another direction is to optimize the synthesis method of N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide to improve its solubility and pharmacokinetics. Additionally, further studies are needed to elucidate the mechanism of action of N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide and its potential toxicity.
Synthesemethoden
The synthesis of N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide involves the reaction of 4-chloro-2-methylphenol with 2-chloroacetyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 4-aminophenol in the presence of a coupling agent. The final product is obtained after purification and characterization by various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has been shown to reduce inflammation by blocking the activity of certain enzymes and cytokines. In neurodegenerative disease research, N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has been shown to protect neurons from damage and improve cognitive function.
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-chloro-2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-9-13(18)3-8-16(11)23-10-17(22)20-15-6-4-14(5-7-15)19-12(2)21/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAWQLBMCGENSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5102837.png)

![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-diphenylacetamide](/img/structure/B5102887.png)
![1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate](/img/structure/B5102891.png)


![methyl 4-[(3-propoxybenzoyl)amino]benzoate](/img/structure/B5102911.png)
![1-[2-(4-morpholinyl)-3-pyridinyl]-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B5102916.png)
![butyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5102923.png)
![2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5102937.png)
